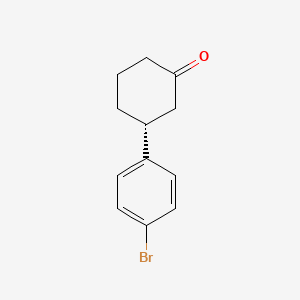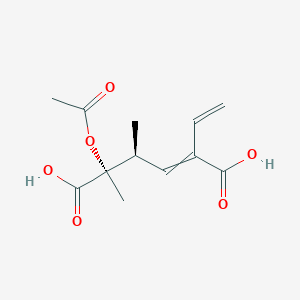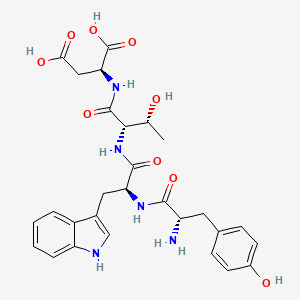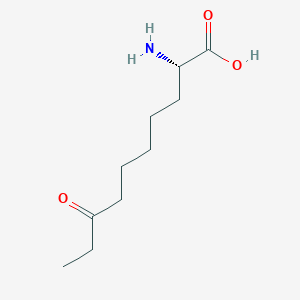![molecular formula C37H30N2P2 B14237933 Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]- CAS No. 441072-54-4](/img/structure/B14237933.png)
Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- is a complex organic compound known for its unique structure and properties It is characterized by the presence of two diphenylphosphino groups attached to a phenyl ring, which are further connected to a methanimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- typically involves the reaction of diphenylphosphino-substituted benzene derivatives with methanimidamide precursors under controlled conditions. One common method includes the use of lithium salts of 2-bromo-m-xylene, which react with dichlorophosphino compounds in an ether solvent . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development and as a potential therapeutic agent.
Wirkmechanismus
The mechanism by which Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with transition metals. These complexes can facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include coordination to metal centers and participation in electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DPEphos: Bis[(2-diphenylphosphino)phenyl] ether, known for its wide bite angle and flexibility in catalysis.
Methanimidamide, N,N’-diphenyl-: A simpler analog with different reactivity and applications.
Uniqueness
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Eigenschaften
CAS-Nummer |
441072-54-4 |
|---|---|
Molekularformel |
C37H30N2P2 |
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
N,N'-bis(2-diphenylphosphanylphenyl)methanimidamide |
InChI |
InChI=1S/C37H30N2P2/c1-5-17-30(18-6-1)40(31-19-7-2-8-20-31)36-27-15-13-25-34(36)38-29-39-35-26-14-16-28-37(35)41(32-21-9-3-10-22-32)33-23-11-4-12-24-33/h1-29H,(H,38,39) |
InChI-Schlüssel |
DYRIYUHTWQRYNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC=NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)


![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)


![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
methanone](/img/structure/B14237932.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
